(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid
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Overview
Description
(1S,2S,4S)-Bicyclo[221]hept-5-en-2-ylacetic acid is a bicyclic compound with a unique structure that includes a norbornene ring system
Mechanism of Action
Mode of Action
The mode of action of this compound involves a 1,3-dipolar rearrangement with acetonitrile oxide .
Biochemical Pathways
The compound affects the biochemical pathways involving the formation, breakage, and/or reorganization of chemical bonds along the reaction progress . The mechanism includes depopulation of the electron density at the N−C triple bond and creation of the V(N) and V© monosynaptic basins, depopulation of the former C−C double bond with the creation of V(C,C) basins, and final formation of the V(O,C) basin associated with the O−C bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene. The resulting adduct is then subjected to hydrolysis and oxidation to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Norbornene: A structurally related compound with similar reactivity.
Norbornadiene: Another related compound with a different degree of unsaturation.
Bicyclo[2.2.1]heptane: A saturated analog of the compound.
Uniqueness
(1S,2S,4S)-Bicyclo[22
Properties
IUPAC Name |
2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)/t6-,7+,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVGJQMCNYJEHM-CSMHCCOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650817 |
Source
|
Record name | [(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14734-13-5 |
Source
|
Record name | [(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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